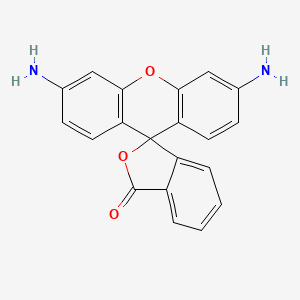

3',6'-Diaminofluoran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3',6'-diaminospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20/h1-10H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNUVXZPCIABEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198925 | |

| Record name | 3',6'-Diaminofluoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-72-8 | |

| Record name | 3′,6′-Diaminospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',6'-Diaminofluoran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',6'-Diaminofluoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',6'-DIAMINOFLUORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35PU6E1AOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Fluoran Dyes As Chemical Scaffolds in Academic Inquiry

The journey of fluoran (B1223164) dyes is intrinsically linked to the broader history of synthetic fluorophores, which began in the 19th century. A pivotal moment was the synthesis of fluorescein (B123965) in 1871 by German chemist Adolf von Baeyer. biotium.comfluorofinder.com By heating phthalic anhydride (B1165640) and resorcinol, Baeyer created a compound that exhibited intense yellow-green fluorescence, laying the groundwork for the entire class of xanthene-based dyes. biotium.comfluorofinder.com Fluorescein's rigid, planar tricyclic structure became a foundational scaffold from which a multitude of other dyes were developed. rsc.org

Following this discovery, another class of xanthene dyes, the rhodamines, were synthesized in 1887. fluorofinder.com These dyes, structurally similar to fluorescein but typically incorporating amino groups, offered enhanced photostability and longer emission wavelengths. fluorofinder.com A key characteristic of rhodamines is their ability to exist in equilibrium between a colored, fluorescent zwitterionic form and a colorless, non-fluorescent lactone form. fluorofinder.com This switching capability was a precursor to the more sophisticated functionalities seen in later derivatives.

Fluoran itself is the structural core of a variety of dyes, which are formally named as derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one. wikipedia.org These compounds, often referred to as leuco dyes, have found widespread use in applications such as thermal and carbonless copy papers, where a chemical reaction triggers a switch from a colorless to a colored state. wikipedia.orgresearchgate.net This foundational chemistry of color switching in fluoran dyes set the stage for their evolution into highly specialized scaffolds for academic and industrial research.

Structural Significance of the Spirolactam Moiety in Functional Systems

The defining feature of 3',6'-Diaminofluoran and its derivatives is the spirolactam ring—a spirocyclic structure incorporating a lactam (a cyclic amide). This moiety is responsible for the compound's remarkable ability to act as a molecular switch. researchgate.netresearchgate.net The functionality is based on a reversible equilibrium between two distinct states:

Closed Form: A colorless and non-fluorescent state where the spirolactam ring is intact. In this form, the π-electron system of the xanthene core is disrupted, preventing fluorescence. researchgate.netnsf.gov

Open Form: A colorful and highly fluorescent zwitterionic state, formed upon cleavage of the C-N bond in the spirolactam ring. This ring-opening restores the extended π-conjugation across the xanthene structure, leading to strong absorption and emission of light. researchgate.netacs.org

Overview of 3 ,6 Diaminofluoran S Role in Modern Chemical Research Paradigms

Classical Multi-Step Synthesis Pathways and Yield Optimization Strategies

Traditional synthesis of fluoran (B1223164) dyes, including derivatives such as this compound, typically involves condensation reactions between substituted phenols and phthalic anhydride (B1165640) derivatives, followed by cyclization and subsequent functionalization. For example, the synthesis of related compounds like Rhodamine B often begins with the condensation of N,N-diethyl-3-aminophenol with phthalic anhydride, usually followed by treatment with dilute hydrochloric acid smolecule.com. Another general method involves the reaction of amines with pre-formed halogenated fluoran precursors smolecule.com.

More intricate fluoran structures, such as red-absorbing leuco dyes, have been synthesized through multi-step sequences. These can include partial hydrolysis of existing fluoran structures (e.g., fluorescein), condensation with aromatic compounds like naphthol, conversion of hydroxyl groups to triflates, and subsequent metal-catalyzed cross-coupling reactions, such as Suzuki-type coupling acs.org.

Table 2.1.1: Illustrative Classical Synthesis Steps for Fluoran Derivatives

| Step | Reaction Type | Key Reagents/Conditions | Product Type | Yield (Illustrative) | Notes |

| 1 | Condensation | Aminophenol + Phthalic Anhydride | Fluoran Precursor | Variable | Often acid-catalyzed |

| 2 | Cyclization | Fluoran Precursor + Acid | Fluoran Core | Variable | Dehydration reaction |

| 3 | Functionalization | Fluoran Core + Amines | Amino-Fluoran | Variable | Substitution reactions |

| 4 | Suzuki-type Cross-Coupling | Halogenated Fluoran + Boronic Acid | Arylated Fluoran | ~70-80% | Pd catalyst, base, solvent acs.org |

| 5 | Buchwald-Hartwig Amination | Triflated Fluoran + Amine | Aminated Fluoran | ~3% | Pd catalyst, ligand, base, solvent acs.org |

Yield optimization in classical synthetic pathways is a crucial aspect. This often involves meticulous control over reaction parameters such as temperature, stoichiometry, catalyst loading, solvent selection, and reaction duration. For instance, the efficiency of cross-coupling reactions, as demonstrated in the synthesis of complex fluoran leuco dyes, is highly sensitive to the specific catalyst system and reaction conditions employed, with certain steps yielding markedly better results than others acs.org. Strategies to enhance yields may include screening a variety of catalysts, ligands, bases, and solvents, alongside optimizing work-up and purification procedures.

Development of Eco-Friendly and Green Chemistry Approaches in Fluoran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of organic compounds, including fluoran dyes, with the aim of minimizing environmental impact and promoting sustainability researchgate.netepitomejournals.comjocpr.com. Key objectives include waste reduction, the utilization of safer solvents, enhanced atom economy, and the employment of less hazardous reagents.

General green chemistry approaches in organic synthesis encompass:

Greener Solvents: Substitution of traditional volatile organic compounds (VOCs) with environmentally benign alternatives such as water, supercritical carbon dioxide, or bio-based solvents jocpr.com.

Waste Minimization: Designing synthetic routes that generate fewer byproducts and maximize the incorporation of starting materials into the final product, thereby achieving high atom economy epitomejournals.com.

Catalysis: The use of efficient and recyclable catalysts, including heterogeneous catalysts, to reduce energy consumption and waste generation researchgate.netjocpr.com.

Process Intensification: Adoption of techniques such as microwave-assisted synthesis or flow chemistry, which can lead to accelerated reaction times, improved yields, and enhanced energy efficiency rsc.org.

While specific green chemistry protocols tailored for this compound are not extensively detailed in the available literature, the overarching trend towards greener synthesis remains applicable. For example, the development of catalytic, regioselective functionalization methods (discussed in Section 2.3) often aligns with green chemistry principles by reducing the number of synthetic steps and the reliance on stoichiometric reagents. The application of microwave irradiation, as observed in the regioselective formylation of indazoles thieme-connect.de, represents another instance of process intensification that supports green chemistry objectives.

Regioselective Functionalization Techniques for Amine and Spirolactam Sites

Regioselective functionalization plays a critical role in the precise introduction or modification of chemical groups at specific positions within the fluoran molecule, including the amine substituents and the spirolactam core. This precision is essential for fine-tuning the properties of the resulting dyes.

Techniques that facilitate regioselective functionalization include:

Directed ortho-Metallation (DoM): The use of potent bases or metallating agents in conjunction with directing groups can achieve highly regioselective functionalization of aromatic systems nih.gov. For instance, TMPMgCl·LiCl has been employed for the regioselective ortho-functionalization of bromofluorenecarbaldehydes nih.gov.

Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura coupling (utilizing boronic acids) and Buchwald-Hartwig amination (for C-N bond formation) enable the regioselective introduction of aryl or amine groups onto pre-functionalized fluoran scaffolds, typically via halogenated or triflated intermediates acs.org.

Electrophilic Aromatic Substitution: While often exhibiting lower regioselectivity in the absence of specific directing groups, controlled electrophilic substitution can still be utilized.

Catalytic Difunctionalization: Recent advancements include catalytic methods for the regioselective difunctionalization of unsaturated systems. For example, catalytic 1,4-fluorodifunctionalization of dienes has been developed, allowing for the formation of δ-fluoro-alcohol and amine derivatives with high regiocontrol nih.gov. This approach highlights the potential for introducing functional groups, including amines, at specific positions with exceptional selectivity.

The amine sites present on this compound serve as primary targets for modification. Regioselective functionalization techniques would be applied to these amine groups or to specific positions on the aromatic rings of the fluoran core to introduce additional substituents, thereby modulating the photophysical or chemical characteristics of the molecule.

Table 2.3.1: Regioselective Functionalization Strategies

| Technique | Target Sites/Scaffolds | Key Reagents/Catalysts | Selectivity Achieved | Reference Example |

| Directed ortho-Metallation | Aromatic rings (e.g., fluorene (B118485) derivatives) | TMPMgCl·LiCl | Ortho-position | nih.gov |

| Suzuki-Miyaura Coupling | Halogenated/Triflated aromatics | Boronic acids, Pd catalysts | C-C bond formation | acs.org |

| Buchwald-Hartwig Amination | Halogenated/Triflated aromatics | Amines, Pd catalysts, ligands | C-N bond formation | acs.org |

| Catalytic 1,4-Heterodifunctionalization | Dienes | Hypervalent Iodine, Fluoride sources, Nucleophiles | 1,4-position | nih.gov |

| C-H Functionalization | Activated C-H bonds | Various metal catalysts, oxidants | Site-specific | thieme-connect.denih.gov |

Chemo-Enzymatic and Biocatalytic Approaches for Fluoran Core Modification

Chemo-enzymatic and biocatalytic methodologies offer highly selective and often environmentally benign routes for the synthesis and modification of complex organic molecules, leveraging the catalytic capabilities of enzymes to perform specific chemical transformations.

Chemo-enzymatic Synthesis: This approach integrates chemical synthesis steps with enzymatic transformations. For instance, chemo-enzymatic fluorination can involve the use of cytochrome P450 monooxygenases to selectively introduce oxygen into C-H bonds, followed by a deoxofluorination step to replace the hydroxyl group with fluorine caltech.eduresearchgate.net. This strategy proves particularly effective for introducing fluorine into non-activated sites, a task that presents significant challenges in traditional organic synthesis. Other chemo-enzymatic strategies involve employing enzymes for the construction of complex molecules or their precursors, such as in the synthesis of fluorinated sugar nucleotides rsc.org.

Biocatalytic Modification: Enzymes can be utilized to modify existing molecular structures. A notable example pertinent to fluoran derivatives is the enzymatic de-ethylation of Rhodamine B, which yields metabolites including 3,6-diaminofluoran smolecule.com. This illustrates that specific enzymes can selectively cleave functional groups, such as ethyl groups from amine nitrogens, within fluoran-based structures. Biocatalysis is also being explored for the modification of polymers, where enzymes can selectively functionalize polymer chains mdpi.com.

The potential for biocatalysis in modifying the fluoran core or its substituents lies in the high chemo-, regio-, and stereoselectivity characteristic of enzymes, which can operate under mild conditions and reduce the necessity for harsh chemical reagents mt.com. Enzymes such as lipases, oxidoreductases, and transferases are being engineered and deployed for a variety of synthetic tasks, including C-C bond formation, functional group transfer, and C-H functionalization mt.comfrontiersin.org. Enzyme immobilization onto solid supports is a common strategy employed to enhance their stability, reusability, and catalytic efficiency in industrial applications nih.govresearchgate.net.

Table 2.4.1: Examples of Chemo-Enzymatic and Biocatalytic Strategies

| Approach | Enzyme Class/Type | Transformation Type | Substrate Example / Target | Outcome / Application | Reference |

| Chemo-enzymatic | Cytochrome P450 Monooxygenases | C-H Oxygenation followed by Deoxofluorination | Various organic scaffolds | Selective fluorination of non-activated sites caltech.eduresearchgate.net | caltech.eduresearchgate.net |

| Biocatalytic | De-ethylating enzymes (unspecified) | De-ethylation of amine groups | Rhodamine B | Formation of 3,6-diaminofluoran metabolite smolecule.com | smolecule.com |

| Chemo-enzymatic | UDP-GlcNAc pyrophosphorylase | Enzymatic synthesis of fluorinated sugar nucleotides | Fluorinated sugar 1-phosphates | Creation of non-natural fluorinated nucleosides rsc.org | rsc.org |

| Biocatalytic | Various enzymes (e.g., hydrolases, oxidoreductases) | Polymer modification, monomer synthesis, functionalization | Polymers, organic molecules | Enhanced material properties, novel synthetic routes mdpi.commt.comfrontiersin.org | mdpi.commt.comfrontiersin.org |

The advancement of chemo-enzymatic and biocatalytic routes for this compound presents promising avenues for more sustainable and efficient synthesis, particularly for the creation of derivatives with precisely defined functional group arrangements.

Rational Design of Fluoran Analogues via Amine Functionalization for Tuned Reactivity

The amine groups present at the 3' and 6' positions of the fluoran core offer strategic sites for chemical modification, enabling the rational design of analogues with tailored reactivity and properties. Functionalization of these amine groups can significantly alter the electronic distribution within the molecule, influencing its spectroscopic characteristics, such as absorption and emission wavelengths, as well as its response to environmental stimuli like pH or specific analytes.

Research has explored the impact of amine substitution on the photophysical properties of fluoran dyes. For instance, altering the electron-donating or withdrawing nature of substituents on the amine groups can tune the fluorescence quantum yield and photostability annualreviews.org. The introduction of various alkyl or aryl groups can modulate solubility and steric hindrance, impacting molecular interactions and aggregation behavior. Furthermore, these amine functionalities serve as convenient handles for conjugation to other molecules, facilitating the creation of hybrid systems with enhanced or novel functionalities nih.gov. The precise control over these modifications allows for the development of fluoran derivatives optimized for specific applications, such as highly sensitive fluorescent probes or specific chromogenic reagents dntb.gov.uanih.gov.

Manipulation of the Spirolactam Ring System: Synthetic Strategies and Mechanistic Implications

The spirolactam ring is a defining feature of the fluoran structure, playing a pivotal role in its characteristic "leuco" (colorless) to colored state transition. This transition is typically triggered by external stimuli, such as changes in pH or temperature, which induce the opening of the spirolactam ring. This ring-opening process extends the π-conjugation system, leading to a significant bathochromic shift in absorption and the appearance of color acs.orgresearchgate.net.

Synthetic strategies for manipulating the spirolactam ring system often involve reactions that either stabilize the closed, non-fluorescent spirolactam form or promote its opening to the fluorescent, conjugated form annualreviews.orgnih.gov. For example, the synthesis of fluorescein (B123965) spirolactams by reacting fluorescein methyl ester with primary amines has been reported, yielding non-fluorescent spirolactam products whose structures were elucidated by NMR spectroscopy and X-ray crystallography researchgate.net. Mechanistic studies reveal that the polarity and vibrational energy of the surrounding environment can influence the ring-opening and closing dynamics mdpi.com. Understanding these mechanisms is crucial for designing fluoran derivatives that respond predictably to specific triggers, such as the development of chemosensors for metal ions where spirolactam ring opening is a key detection event nih.govrsc.org. The ability to control the equilibrium between the open and closed forms through substitution on the core structure is a significant area of research annualreviews.orgresearchgate.net.

Covalent and Non-Covalent Conjugation Strategies for Hybrid Fluoran Systems

The development of hybrid fluoran systems often involves conjugating the this compound core to other molecular entities, creating materials with combined or synergistic properties. Both covalent and non-covalent conjugation strategies are employed to achieve this.

Covalent conjugation involves the formation of stable chemical bonds between the fluoran core and another molecule. This can be achieved by functionalizing the amine groups at the 3' and 6' positions with reactive moieties that can then undergo coupling reactions, such as amide or ester formation iu.edu. For example, amine-reactive fluorescent dyes are commonly conjugated to biomolecules like antibodies . Similarly, the core can be covalently linked to polymers, nanoparticles, or other functional organic molecules to create advanced materials for applications like organic light-emitting diodes (OLEDs) or targeted drug delivery systems kobv.de.

Non-covalent conjugation relies on weaker intermolecular forces, such as hydrogen bonding, electrostatic interactions, or hydrophobic effects, to associate the fluoran core with other components creative-biolabs.comresearchgate.netrsc.orgnih.gov. This approach offers advantages such as preserving the native structure and activity of the conjugated molecules and avoiding complex chemical synthesis steps. Examples include host-guest complexation or supramolecular assemblies. These strategies are vital for creating functional hybrid systems where precise control over molecular arrangement and interaction is desired mdpi.comrsc.org.

Development of Libraries of this compound Derivatives for High-Throughput Academic Screening

The systematic exploration of structure-property relationships in fluoran chemistry is often facilitated by the development of diverse libraries of this compound derivatives. These libraries are typically generated using combinatorial chemistry techniques, allowing for the rapid synthesis of a large number of analogues with systematic variations in their substituents acs.orgresearchgate.net.

These derivative libraries are invaluable for high-throughput academic screening (HTS) campaigns. HTS methodologies enable the rapid evaluation of thousands of compounds for specific activities or properties, such as fluorescence intensity, analyte binding affinity, or catalytic activity. For instance, computational screening protocols, often employing Density Functional Theory (DFT) combined with combinatorial generation of molecular structures, are used to predict and select promising fluoran candidates for synthesis and experimental validation acs.orgresearchgate.net. Such approaches accelerate the discovery of novel fluoran-based materials with optimized performance for applications in sensing, imaging, and materials science.

Mechanistic Investigations of 3 ,6 Diaminofluoran and Its Derivatives in Chemical Processes

Elucidation of Photoinduced Electron Transfer (PET) and Intramembrane Charge Transfer (ICT) Mechanisms

The fluorescence properties of 3',6'-diaminofluoran and its derivatives are intricately linked to Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) processes. These mechanisms dictate the pathways for non-radiative de-excitation, thereby influencing the fluorescence quantum yield.

In many diaminofluoran derivatives, the amino groups can act as electron donors. Upon photoexcitation, an electron can be transferred from the nitrogen atom to the fluoran (B1223164) core, a process known as PET. This transfer often leads to fluorescence quenching. The efficiency of PET is highly dependent on the oxidation potential of the amino group and the electron affinity of the excited fluoran moiety.

Intramolecular Charge Transfer (ICT) is another critical mechanism where photoexcitation leads to a significant redistribution of electron density within the molecule, creating a highly polar excited state. This ICT state can be stabilized by polar solvents, leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. The extent of this shift can be correlated with the solvent polarity. In some cases, the ICT state can provide a non-radiative decay pathway, thus affecting the fluorescence intensity. The interplay between a locally excited (LE) state and the ICT state is often observed, with the emission characteristics being a composite of contributions from both states.

Table 1: Comparison of PET and ICT Characteristics in Aminofluoran Systems

| Feature | Photoinduced Electron Transfer (PET) | Intramolecular Charge Transfer (ICT) |

| Mechanism | Electron transfer from a donor (e.g., amino group) to an acceptor (e.g., excited fluoran core). | Redistribution of electron density within the molecule upon photoexcitation, leading to a polar excited state. |

| Effect on Fluorescence | Typically leads to fluorescence quenching. | Can lead to solvatochromic shifts in emission and may introduce non-radiative decay channels. |

| Influencing Factors | Oxidation potential of the donor, electron affinity of the acceptor, and distance between donor and acceptor. | Molecular geometry, electronic nature of substituents, and solvent polarity. |

Understanding Stimuli-Responsive Spirolactam Ring-Opening/Closing Dynamics (Photo- and Thermo-induced)

A hallmark of many this compound derivatives is the presence of a spirolactam ring. The reversible opening and closing of this ring in response to external stimuli, such as light and heat, forms the basis for their application as molecular switches and sensors.

The closed spirolactam form is typically colorless and non-fluorescent. Upon stimulation, the C-O bond of the spirolactam ring cleaves, leading to the formation of a planar, conjugated, and highly colored zwitterionic structure. This open form exhibits strong absorption in the visible region and is often highly fluorescent.

Photo-induced Ring-Opening: Irradiation with light of a specific wavelength can provide the energy required to induce the cleavage of the spirolactam ring. The quantum yield of this photoreaction is dependent on the molecular structure and the surrounding environment. The reverse process, ring-closing, can be triggered by irradiation with a different wavelength of light or can occur thermally.

Thermo-induced Ring-Opening: In some diaminofluoran derivatives, an increase in temperature can shift the equilibrium from the closed spirolactam form to the open zwitterionic form. This thermochromic behavior is governed by the thermodynamic parameters of the ring-opening reaction. The transition temperature and the color change are key characteristics of these thermochromic materials.

Table 2: Stimuli-Responsive Spirolactam Ring Dynamics

| Stimulus | Process | Key Characteristics |

| Light (Photochromism) | Reversible opening and closing of the spirolactam ring upon irradiation with different wavelengths of light. | Wavelength-dependent switching, coloration/decoloration, fluorescence on/off. |

| Heat (Thermochromism) | Equilibrium shift between the closed and open forms with changing temperature. | Transition temperature, color change as a function of temperature. |

Proton Transfer Mechanisms and pH-Responsive Behavior of Aminofluoran Systems

The amino groups in this compound and its derivatives can undergo protonation and deprotonation, making their absorption and fluorescence properties highly sensitive to pH. This pH-responsive behavior is a direct consequence of proton transfer mechanisms.

In acidic conditions, the lone pair of electrons on the nitrogen atoms of the amino groups can accept a proton. This protonation alters the electronic properties of the molecule, often inhibiting PET and leading to an enhancement in fluorescence. The equilibrium between the protonated and deprotonated forms is characterized by the acid dissociation constant (pKa). The pKa value is a critical parameter that defines the pH range over which the aminofluoran system acts as a sensor. Titration experiments, monitoring changes in absorbance or fluorescence as a function of pH, are commonly used to determine the pKa values of these systems. For rhodamine derivatives, which are structurally similar to diaminofluorans, pKa values are often in the range of 4 to 7, making them suitable for probing pH changes in biological systems. nih.gov

Table 3: pH-Responsive Characteristics of a Representative Aminofluoran Derivative

| Parameter | Value | Method of Determination |

| pKa | 5.81 nih.gov | Fluorescence Titration nih.gov |

| pH for Ring-Opening | Acidic (pH < 7) | Spectroscopic Analysis |

| Fluorescence in Acidic pH | High | Protonation of amino groups inhibits PET. |

| Fluorescence in Basic pH | Low | Deprotonated form allows for efficient PET. |

Complexation and Coordination Chemistry Mechanisms with Metal Ions and Small Molecules

The amino and other functional groups present in this compound derivatives can act as binding sites for metal ions and small molecules. This complexation ability is the basis for their use as chemosensors.

The coordination of a metal ion to the diaminofluoran ligand can significantly perturb its electronic structure, leading to observable changes in its photophysical properties. For instance, binding of a metal ion can induce the opening of a spirolactam ring, resulting in a dramatic color change and fluorescence turn-on. The selectivity of a diaminofluoran-based sensor for a particular metal ion is determined by the nature of the binding site and the coordination preferences of the metal ion. The strength of the interaction is quantified by the stability constant (or binding constant) of the complex.

The binding mechanism can involve various types of interactions, including coordination bonds, hydrogen bonds, and electrostatic interactions. The stoichiometry of the complex (i.e., the ratio of ligand to metal ion) can be determined using methods such as Job's plot or mole-ratio method.

Table 4: Metal Ion Complexation Parameters for a Generic Aminofluoran-based Sensor

| Metal Ion | Binding Stoichiometry (Ligand:Metal) | Stability Constant (log K) | Observable Change |

| Cu²⁺ | 1:1 | 4.5 | Color change from colorless to pink and fluorescence "turn-on". |

| Fe³⁺ | 1:1 | 5.2 | Color change from colorless to violet. |

| Hg²⁺ | 1:2 | 8.1 | Fluorescence quenching. |

| Zn²⁺ | 1:1 | 3.8 | Slight fluorescence enhancement. |

Investigation of Reaction Kinetics and Thermodynamics in Fluoran-Based Transformations

Understanding the kinetics and thermodynamics of the chemical transformations involving this compound and its derivatives is essential for optimizing their performance in various applications.

Reaction Kinetics: The rates of processes such as spirolactam ring-opening and closing, and complexation with metal ions, are crucial for the response time of sensors and the switching speed of molecular devices. Kinetic studies can be performed using techniques like stopped-flow spectroscopy to monitor the change in absorbance or fluorescence over time. The rate constants and activation energies derived from these studies provide insights into the reaction mechanisms. For example, the ring-opening of a spirolactam can be a first-order process, and its rate constant will depend on factors such as temperature, solvent viscosity, and the presence of catalysts.

Thermodynamics: The thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, determine the spontaneity and equilibrium position of reactions such as ring-opening/closing and complex formation. These parameters can be determined from temperature-dependent studies of equilibrium constants. For instance, a negative ΔG indicates a spontaneous process, while the sign and magnitude of ΔH and ΔS provide information about the enthalpic and entropic driving forces of the reaction.

Table 5: Kinetic and Thermodynamic Parameters for a Hypothetical Fluoran-Based Transformation

| Process | Parameter | Value | Significance |

| Spirolactam Ring-Opening | Rate Constant (k) at 298 K | 0.5 s⁻¹ | Determines the speed of color/fluorescence change. |

| Activation Energy (Ea) | 45 kJ/mol | Energy barrier for the ring-opening process. | |

| Complexation with a Metal Ion | Enthalpy Change (ΔH) | -25 kJ/mol | Exothermic and enthalpically driven complexation. |

| Entropy Change (ΔS) | 5 J/(mol·K) | Small positive entropy change, suggesting some disordering upon complexation. | |

| Gibbs Free Energy Change (ΔG) at 298 K | -26.5 kJ/mol | Spontaneous formation of the complex. |

Theoretical and Computational Studies of 3 ,6 Diaminofluoran Based Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of 3',6'-diaminofluoran systems. researchgate.netnih.govaps.orgmdpi.com These computational approaches allow for the accurate prediction of molecular geometries, electronic properties, and reactivity indices.

DFT has become a standard tool for routine calculations in chemistry and materials science due to its balance of accuracy and computational cost. aps.org For fluoran-based dyes, DFT calculations are instrumental in determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org The energy gap between HOMO and LUMO is a critical parameter that influences the color and reactivity of the dye. Time-Dependent DFT (TD-DFT) is frequently employed to simulate UV-Vis absorption spectra, providing predictions of the absorption maxima (λmax) which are crucial for understanding the color properties of these dyes. nih.govacs.orgresearchgate.netscispace.com

Reactivity predictions are often made using DFT-based reactivity indices. researcher.life These indices help in classifying molecules based on their electrophilic or nucleophilic character, which is vital for understanding their behavior in chemical reactions. researchgate.netresearcher.life For instance, the analysis of global reactivity descriptors can indicate whether a this compound derivative will act as a strong or moderate electrophile or nucleophile. researchgate.net

| Computational Method | Predicted Property | Significance for this compound |

| DFT (B3LYP, M06-2X) | Molecular geometry, HOMO/LUMO energies | Predicts the stable structure and electronic transitions. |

| TD-DFT | UV-Vis absorption spectra (λmax) | Predicts the color of the dye in its open, colored form. |

| Ab Initio (MP2, MP3) | Bond lengths and angles | Provides high-accuracy structural parameters. nih.gov |

| DFT Reactivity Indices | Electrophilicity, Nucleophilicity | Predicts how the molecule will interact in chemical reactions. researcher.life |

Molecular Dynamics Simulations to Elucidate Conformational Changes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. chemrxiv.org For this compound and its derivatives, MD simulations provide atomic-level insights into conformational changes and intermolecular interactions that are often difficult to probe experimentally. mdpi.comnih.govnih.govmdpi.comresearchgate.net

A key application of MD simulations in the context of fluoran (B1223164) dyes is the study of the conformational dynamics of the lactone ring. The opening and closing of this ring are central to the switching mechanism between the colorless (leuco) and colored forms. MD simulations can reveal the flexibility of the molecule and identify the key torsional angles and atomic movements involved in this process. mdpi.com

Furthermore, MD simulations are invaluable for understanding how these dye molecules interact with their environment, such as solvents or host matrices. karazin.uanih.govmdpi.com By simulating the dye in different environments, researchers can study the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that can significantly influence the dye's properties and performance. mdpi.com These simulations can also shed light on how dye molecules aggregate, which can affect their optical and electronic properties. nih.gov

| Simulation Technique | Information Gained | Relevance to this compound |

| Atomistic MD | Conformational dynamics, solvent interactions | Elucidates the mechanism of lactone ring opening and closing. mdpi.com |

| Umbrella Sampling | Free energy profiles of conformational changes | Quantifies the energy barriers for switching between states. |

| MD with Force Fields (e.g., CHARMM, AMBER) | Intermolecular interactions with host materials | Predicts compatibility and performance in specific applications. karazin.ua |

Computational Modeling of Optical Switching Mechanisms and Photophysical Phenomena

Computational modeling plays a crucial role in unraveling the intricate details of the optical switching mechanisms and photophysical phenomena in this compound-based systems. nih.govacs.orgresearchgate.net The color change in these dyes is a result of a significant alteration in their molecular structure, specifically the opening of a lactone ring, which extends the conjugated π-system. nih.gov

Computational methods, particularly TD-DFT, are used to model the electronic transitions that give rise to the observed colors. nih.govacs.orgresearchgate.net By calculating the absorption spectra of both the closed (colorless) and open (colored) forms, researchers can predict the color change and understand how chemical modifications to the fluoran scaffold will affect the resulting color. nih.govacs.org These simulations can also provide information on the oscillator strengths of different electronic transitions, which relate to the intensity of the color.

The photophysical phenomena, such as fluorescence and phosphorescence, can also be investigated using computational tools. These studies help in designing fluoran derivatives with specific light-emitting properties for applications in areas like bio-imaging and sensors. The models can predict the energies of excited states and the probabilities of different de-excitation pathways.

| Computational Approach | Phenomenon Modeled | Insights for this compound |

| TD-DFT Calculations | UV-Vis absorption spectra of open and closed forms | Predicts the color and intensity of the dye's colored state. researchgate.net |

| Continuum Solvation Models (e.g., COSMO, PCM) | Solvent effects on absorption spectra | Simulates how different environments affect the color. researchgate.net |

| Modeling of Excited States | Fluorescence and phosphorescence properties | Guides the design of fluorescent derivatives for specific applications. |

In Silico Design and Virtual Screening of Novel this compound Derivatives

The in silico design and virtual screening of novel this compound derivatives represent a modern and efficient approach to discovering new functional molecules. nih.govacs.orgresearchgate.netnih.govmdpi.comnih.gov These computational strategies allow for the rapid evaluation of large libraries of virtual compounds, saving significant time and resources compared to traditional experimental synthesis and testing. nih.govacs.orgresearchgate.netresearchgate.net

The process typically begins with the creation of a virtual library of candidate molecules, which can be generated by systematically modifying the core this compound structure with different functional groups. researchgate.net These virtual compounds are then subjected to a screening process where their properties are predicted using computational methods. For example, DFT and TD-DFT calculations can be used to predict the color and electronic properties of each derivative. nih.govacs.org

Molecular docking studies can also be employed to predict how well a derivative might bind to a specific target, which is relevant for applications in areas like sensing and biological labeling. nih.govnih.gov The most promising candidates identified through this virtual screening process can then be prioritized for synthesis and experimental validation. nih.govacs.orgresearchgate.net This synergy between computational screening and experimental work accelerates the development of new materials with desired functionalities. nih.govresearchgate.net

| In Silico Technique | Application | Outcome for this compound |

| Combinatorial Library Generation | Creation of large virtual compound libraries | Exploration of a vast chemical space of potential derivatives. researchgate.net |

| High-Throughput Virtual Screening | Rapid prediction of properties for many molecules | Identification of promising candidates with desired colors or other properties. nih.govacs.orgresearchgate.net |

| Molecular Docking | Prediction of binding affinity to target molecules | Design of derivatives for specific sensing or biological applications. nih.govnih.gov |

| Pharmacophore Modeling | Identification of essential structural features for activity | Guiding the design of new derivatives with enhanced performance. researchgate.net |

Analysis of Energetic Landscapes and Reaction Pathways of Fluoran-Related Reactions

Understanding the energetic landscapes and reaction pathways of reactions involving fluoran compounds is crucial for controlling their synthesis and function. Computational chemistry provides the tools to map out these complex processes at a molecular level.

A key reaction for fluoran dyes is the reversible opening and closing of the lactone ring, which is the basis for their chromogenic behavior. researchgate.net Computational methods can be used to calculate the energy profile of this reaction, identifying the transition state structures and determining the activation energy barriers. researchgate.net This information is vital for understanding the kinetics of the color change and for designing molecules with faster or slower switching speeds.

The synthesis of this compound and its derivatives also involves several chemical transformations. Computational analysis of the reaction pathways for these synthetic steps can help in optimizing reaction conditions and improving yields. By understanding the energetics of different possible pathways, chemists can choose the most efficient synthetic routes.

| Computational Method | Studied Reaction | Key Findings for Fluoran Systems |

| Transition State Theory Calculations | Lactone ring-opening and closing | Determination of activation energies and reaction rates. researchgate.net |

| Reaction Pathway Mapping | Synthesis of fluoran derivatives | Identification of the most energetically favorable synthetic routes. |

| Thermodynamic Calculations | Ring-opening polymerization of lactones | Understanding the thermodynamics of potential side reactions. mdpi.comrsc.org |

3 ,6 Diaminofluoran As a Fundamental Scaffold in Advanced Materials and Molecular Sensing Systems: Design Principles and Mechanistic Basis

Molecular Design Principles for Fluorescent and Colorimetric Chemosensors

The inherent switching capability of the 3',6'-diaminofluoran structure makes it an exemplary platform for creating "turn-on" fluorescent and colorimetric chemosensors. The core design principle involves coupling the fluoran (B1223164) scaffold to a specific analyte recognition unit. The interaction between this unit and the target analyte initiates the spirolactone ring-opening, transducing the binding event into a measurable optical signal.

The design of chemosensors based on the this compound scaffold hinges on the integration of two key components: an analyte receptor and the fluoran signaling unit. The signal transduction mechanism is fundamentally based on the reversible isomerization between the spirolactone (closed, colorless) and zwitterionic (open, colored/fluorescent) states. nih.gov

Analyte Recognition: A recognition moiety (receptor) is covalently attached to the fluoran structure, typically at the nitrogen atom of the lactam ring. This receptor is designed to selectively bind a specific analyte (e.g., metal ions, anions, or neutral molecules). The choice of receptor dictates the sensor's selectivity. For instance, moieties like crown ethers can be used for recognizing alkali metal ions, while Schiff bases or hydrazones can be designed to bind with various transition metal ions. mdpi.commdpi.com

Signal Transduction: In the absence of the analyte, the molecule exists in the stable, non-conjugated spirolactone form, which is colorless and non-fluorescent. When the analyte binds to the receptor site, it induces an electronic perturbation that destabilizes the spirolactone ring. This triggers a conformational change, leading to the cleavage of the C-O bond of the spiro center and the formation of the extended π-conjugated, zwitterionic xanthene structure. nih.gov This ring-opening process results in a dramatic change in the molecule's electronic properties, causing a strong absorption in the visible region (color) and intense fluorescence emission. nih.govacs.org This process is often referred to as chelation-enhanced fluorescence (CHEF).

Table 1: Comparison of Signal Transduction Mechanisms in Chemosensors

| Mechanism | Principle | Scaffold Example | Signal Output |

| Spirolactone Ring-Opening | Analyte binding induces cleavage of a C-O bond, forming a conjugated, fluorescent zwitterion from a non-fluorescent spirolactone. | This compound | "Turn-On" Fluorescence/Color |

| Photoinduced Electron Transfer (PET) | Analyte binding to a receptor disrupts the transfer of an electron from the receptor to the excited fluorophore, "turning on" fluorescence. | Naphthalimide | "Turn-On" Fluorescence |

| Förster Resonance Energy Transfer (FRET) | Analyte-induced change in distance or orientation between a donor and acceptor fluorophore alters energy transfer efficiency, causing a ratiometric signal change. | Cyanine Dyes | Ratiometric Fluorescence |

| Intramolecular Charge Transfer (ICT) | Analyte interaction with the sensor alters the electron-donating or -accepting strength within a "push-pull" system, causing a spectral shift. | Benzothiazole | Ratiometric Fluorescence |

Fluoran-based probes are archetypal examples of "turn-on" or "off-on" sensors. Their signal is virtually zero in the "off" state and increases significantly upon analyte detection, providing a high signal-to-noise ratio. nih.govresearchgate.net This is a major advantage over "turn-off" sensors, where the signal is quenched, a process that can sometimes be mimicked by other environmental factors, leading to false positives. researchgate.net

While turn-on sensors are effective, ratiometric sensing offers a more robust analytical approach by providing a built-in method for self-calibration. horiba.com A ratiometric probe exhibits a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. nih.govnih.gov This approach minimizes inaccuracies arising from fluctuations in probe concentration, excitation light intensity, or instrument sensitivity. horiba.comresearchgate.net

Strategies to impart ratiometric capabilities to a fluoran scaffold could involve:

FRET Integration: Creating a FRET pair where the fluoran acts as one part of the pair (donor or acceptor). Analyte binding would alter the FRET efficiency, changing the ratio of donor-to-acceptor emission. nih.gov

ICT Modification: Modifying the fluoran structure to incorporate a second fluorophore, creating a system where analyte binding triggers an ICT process, leading to a shift in the emission wavelength. nih.gov

The development of such ratiometric fluoran probes allows for more precise and quantitative measurements, making them powerful tools for biological imaging and environmental monitoring. mdpi.com

The this compound scaffold can be engineered into highly specific enzyme-activated probes. The core mechanism involves masking the fluoran dye with a substrate recognized by a target enzyme. nih.gov This masking strategy renders the probe non-fluorescent by locking it in the spirolactone form.

The design typically consists of three components: an enzyme recognition unit, a linker, and the fluoran fluorophore. drugtargetreview.com When the probe encounters the target enzyme, the enzyme catalyzes the cleavage of the recognition moiety. This cleavage event triggers a subsequent chemical reaction, often a self-immolative process, that leads to the release of the unmasked fluoran. The uncaged fluoran rapidly isomerizes to its fluorescent, open-ring form, generating a strong "turn-on" signal that directly correlates with enzyme activity. nih.govd-nb.info

Early work on enzyme-activated probes frequently utilized xanthene-based dyes like fluorescein (B123965) and rhodamine, which are structurally related to fluoran. nih.gov The principles are directly transferable. For example, to detect a specific glycosidase, the fluoran could be masked with a corresponding sugar moiety. The enzyme's hydrolytic action would cleave the glycosidic bond, releasing the fluoran and activating its fluorescence. nih.gov This strategy provides high sensitivity and allows for real-time imaging of enzymatic activity in complex biological systems. drugtargetreview.com

Role in Stimuli-Responsive Materials: Photochromic, Thermochromic, and Electrochromic Systems

The reversible isomerization of this compound is not limited to analyte detection; it can also be harnessed to create stimuli-responsive materials that change color and/or fluorescence in response to physical stimuli such as heat, light, or electric fields. These "smart" materials are of great interest for applications ranging from temperature sensors and security inks to rewritable paper and optical data storage.

The fundamental mechanism underlying the function of fluoran-based stimuli-responsive materials is the reversible equilibrium between the colorless lactone isomer and the colored zwitterionic isomer. nih.govacs.org The position of this equilibrium can be shifted by an external energy input.

Thermochromism: This is the most well-documented application for fluoran dyes. researchgate.net In a typical thermochromic system, the fluoran dye is combined with a weakly acidic "developer" compound (like a phenol) and a solvent (often a long-chain alcohol or ester) within microcapsules. researchgate.netresearchgate.net At low temperatures, the components are solid, and the fluoran exists in its colorless lactone form. As the temperature rises to the melting point of the solvent, the components become mobile. The developer protonates the fluoran, stabilizing the open-ring, colored zwitterionic form. researchgate.net The color change is reversible; as the system cools and re-solidifies, the equilibrium shifts back to the colorless lactone form. researchgate.net

Photochromism: This involves a light-induced reversible color change. The mechanism is analogous to thermochromism, but the energy for the C-O bond cleavage in the spirolactone is provided by the absorption of photons (typically UV light). researchgate.net The molecule transitions from the closed form to an open merocyanine-like structure. The reverse reaction, ring-closing, can be triggered by visible light or occur thermally. While extensively studied in related spiro-compounds like spirooxazines and spiropyrans, this principle is directly applicable to the fluoran scaffold. researchgate.netnih.gov

Electrochromism: This refers to a reversible color change induced by an applied electrical potential. In an electrochromic device, the fluoran dye would be part of a system where an electrochemical reaction (oxidation or reduction) triggers the lactone ring-opening or closing, leading to a visible change in color. researchgate.net

The functionality of smart materials based on this compound is engineered by controlling the dynamic conformational change between the spiro and open forms. This is achieved by embedding the dye within a carefully designed matrix that facilitates and stabilizes one state over the other in response to a stimulus.

In thermochromic systems, the matrix (developer and solvent) is engineered to have a specific melting point, which defines the temperature at which the color transition occurs. researchgate.net The molar ratio of the dye to the developer is a critical parameter that influences the intensity of the colored state, with a sufficient amount of developer needed to ensure all dye molecules can undergo the ring-opening transition. researchgate.net

For photochromic or electrochromic applications, the fluoran dye would be incorporated into a polymer film or gel. The properties of this matrix, such as its polarity and rigidity, can significantly influence the kinetics of the ring-opening and closing reactions, thereby affecting the switching speed and fatigue resistance of the material. By modifying the substituents on the this compound scaffold, chemists can fine-tune its electronic properties, shifting the absorption wavelength and thus the color of the open form, allowing for the creation of materials with a wide palette of responsive colors. nih.govacs.org

Integration into Supramolecular Assemblies and Host-Guest Systems

The integration of fluoran derivatives into supramolecular structures is a promising strategy for creating advanced materials with tailored optical and recognition properties. The amino groups at the 3' and 6' positions of this compound offer key functionalities for directing self-assembly and participating in host-guest interactions.

Self-Assembly Strategies for Fluoran-Based Architectures and Networks

The self-assembly of molecules into well-defined architectures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For this compound, the two primary amino groups are potent hydrogen bond donors, while the extensive aromatic system of the xanthene core can engage in π-π stacking interactions. These features suggest that this compound could be a valuable building block for constructing supramolecular polymers, gels, and networks.

Strategies to induce and control the self-assembly of this compound-based systems could include:

Solvent-Induced Aggregation: Changing the solvent polarity can modulate the intermolecular interactions, leading to the formation of aggregates with distinct spectroscopic properties.

pH Switching: Protonation or deprotonation of the amino groups can alter the hydrogen bonding capabilities and electrostatic interactions, providing a handle to control the assembly and disassembly process.

Derivatization: Functionalization of the amino groups with recognition motifs or complementary interacting moieties can direct the self-assembly into more complex and predictable architectures.

Table 1: Potential Self-Assembly Strategies for this compound Derivatives

| Strategy | Driving Force(s) | Potential Architecture | Control Parameter(s) |

| Solvent Polarity Tuning | Solvophobic Effects, π-π Stacking | Nanoparticles, Nanofibers | Solvent Composition |

| pH Adjustment | Hydrogen Bonding, Electrostatic Interactions | Reversible Gels, Fibrillar Networks | Solution pH |

| Molecular Derivatization | Programmed Intermolecular Recognition | Covalent Organic Frameworks (COFs), Liquid Crystals | Synthetic Modification |

Host-Guest Interactions and Molecular Recognition Mechanisms in Artificial Receptors

The design of artificial receptors capable of selective molecular recognition is a central theme in supramolecular chemistry. The this compound scaffold could be incorporated into macrocyclic hosts or act as a guest that signals binding events through changes in its fluorescence.

The amino groups can act as binding sites for anionic or electron-deficient guests through hydrogen bonding. Conversely, the electron-rich xanthene core can interact with electron-deficient guests via π-π interactions. When incorporated into a larger host structure, the fluoran unit can serve as a fluorescent reporter, with its emission properties being sensitive to the binding of a specific guest. For instance, guest binding could restrict intramolecular rotations, leading to fluorescence enhancement, or could induce a conformational change that quenches the fluorescence.

Table 2: Hypothetical Host-Guest Systems Involving this compound

| Role of this compound | Host Type | Guest Type | Potential Recognition Mechanism |

| Guest | Cyclodextrins, Calixarenes | This compound | Hydrophobic interactions, size/shape complementarity |

| Host Component | Macrocycle with integrated fluoran | Metal ions, Small organic molecules | Chelation, Hydrogen bonding |

| Fluorescent Reporter | Appended to a receptor | Biomolecules (e.g., proteins, nucleic acids) | Photoinduced electron transfer (PET), Förster resonance energy transfer (FRET) |

Advanced Analytical Methodologies Utilizing Fluoran-Derived Systems for Research Applications

The inherent fluorescence of the this compound scaffold makes it a candidate for the development of sensitive and selective analytical tools.

Development of Spectroscopic Techniques for Mechanistic Elucidation and Analytical Tool Design

A variety of spectroscopic techniques are essential for characterizing the behavior of fluoran-based systems and for developing them into analytical tools.

UV-Visible and Fluorescence Spectroscopy: These are the primary techniques to study the photophysical properties of this compound and its derivatives. Changes in absorption and emission spectra upon interaction with analytes or during self-assembly provide crucial information about the underlying mechanisms.

Time-Resolved Fluorescence Spectroscopy: Measurement of fluorescence lifetimes can offer deeper insights into the excited-state dynamics and the nature of the fluorophore's local environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of self-assembled architectures and for studying host-guest interactions in solution, providing information on binding stoichiometries and association constants.

Microscopic Techniques for Studying Fluoran-Based System Behavior at the Molecular Level

Microscopy techniques allow for the direct visualization of supramolecular assemblies and the spatial distribution of fluoran-based probes at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to characterize the morphology of self-assembled structures such as nanofibers, vesicles, or organogels formed from this compound derivatives.

Atomic Force Microscopy (AFM): AFM provides high-resolution topographical information of assembled structures on surfaces and can also probe their mechanical properties.

Fluorescence Microscopy and Confocal Microscopy: These methods are invaluable for imaging the localization and dynamics of fluoran-based probes within complex environments, such as biological cells, and for studying the spatial organization of fluorescent supramolecular materials.

Future Directions and Emerging Research Avenues for 3 ,6 Diaminofluoran Based Systems

Exploration of Novel Synthetic Paradigms and Bio-Inspired Synthesis Routes

The synthesis of fluoran-based dyes has traditionally relied on established organic chemistry methods. nih.govwpmucdn.com However, the future of 3',6'-diaminofluoran synthesis is moving towards more sustainable and efficient paradigms. A significant area of exploration is the development of one-pot synthesis procedures, which can streamline the production of both symmetric and asymmetric xanthene dyes. nih.gov These methods, often utilizing alternative solvents and catalysts, aim to reduce waste, minimize reaction steps, and provide access to a wider range of derivatives with tailored properties. nih.gov

Furthermore, the field is drawing inspiration from biological systems to develop bio-inspired and biocatalytic synthesis routes. While direct enzymatic synthesis of this compound is still a nascent area, research into the biocatalytic synthesis of related compounds, such as β-N-substituted-α-amino acids, showcases the potential of using engineered enzymes for complex organic transformations. nih.govmdpi.com The application of enzymes like diamine oxidase and transaminases in stereospecific synthesis opens up possibilities for creating chiral fluoran (B1223164) derivatives with unique optical properties and biological activities. mdpi.comnih.gov The development of multi-enzymatic cascade systems could offer a green and efficient alternative to traditional chemical synthesis for producing key precursors or for the direct assembly of the fluoran scaffold. mdpi.com

Table 1: Comparison of Synthetic Paradigms for Fluoran-Based Dyes

| Paradigm | Description | Potential Advantages |

| Traditional Synthesis | Multi-step organic reactions, often requiring harsh conditions and purification steps. | Well-established, provides access to a wide range of known derivatives. |

| One-Pot Synthesis | Combination of multiple reaction steps into a single procedure. | Increased efficiency, reduced waste, and simplified purification. nih.gov |

| Bio-Inspired/Biocatalytic Synthesis | Use of enzymes or whole-cell systems to catalyze specific reaction steps. | High selectivity, mild reaction conditions, and environmentally friendly. nih.govmdpi.com |

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The traditional approach to discovering new materials with desired properties has often been a process of trial and error. However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape. In the context of this compound-based systems, AI and ML are being employed for the predictive design of new molecules with specific photophysical characteristics.

Computational screening, supported by techniques like Density Functional Theory (DFT), allows for the in-silico evaluation of large libraries of potential fluoran derivatives. researchgate.net This enables researchers to predict properties such as absorption and emission spectra before undertaking complex and time-consuming synthesis. researchgate.net Machine learning models are being developed to further accelerate this process. By training algorithms on existing experimental data, it is possible to create models that can accurately predict the properties of novel xanthene dyes. nih.gov This data-driven approach not only speeds up the discovery of new materials but also provides deeper insights into the structure-property relationships that govern the behavior of these compounds. The synergy between computational chemistry and experimental validation is proving to be a powerful tool for the rational design of next-generation fluoran-based materials.

Development of Multimodal and Multi-Stimuli Responsive Fluoran Systems for Complex Environments

A particularly exciting frontier in the application of this compound is the development of materials that can respond to multiple external stimuli. These "smart" materials are being designed to operate in complex environments where they can sense and react to changes in their surroundings. By incorporating this compound derivatives into polymer matrices or other molecular assemblies, it is possible to create systems that exhibit changes in their optical properties in response to stimuli such as light, temperature, pH, and the presence of specific chemical species. nih.govresearchgate.net

The development of photoresponsive materials based on related rhodamine dyes provides a blueprint for creating similar systems with this compound. researchgate.net For example, photochromic materials can be designed that undergo reversible changes in their absorption and fluorescence properties upon irradiation with light of specific wavelengths. researchgate.net Furthermore, the integration of fluoran dyes into multi-stimuli responsive polymers opens the door to creating sophisticated sensors and actuators. researchgate.net These materials could find applications in areas ranging from drug delivery and diagnostics to smart textiles and optical data storage. The ability to create materials that can respond to a combination of stimuli will be crucial for developing technologies that can adapt and function in dynamic and unpredictable environments.

Investigation of New Photophysical Phenomena and Advanced Spectroscopic Techniques

A deeper understanding of the fundamental photophysical processes that govern the behavior of this compound is essential for the design of new and improved materials. Advanced spectroscopic techniques are providing unprecedented insights into the excited-state dynamics of these molecules. Ultrafast transient absorption spectroscopy, with femtosecond time resolution, allows researchers to track the evolution of excited states and identify key intermediates in photochemical reactions. researchgate.netresearchgate.netnih.gov This technique has been used to study the excited-state dynamics of related diaminoacridinium derivatives, revealing complex processes such as solvation dynamics and internal conversion. researchgate.netnih.gov

Single-molecule spectroscopy is another powerful tool that is being used to probe the photophysical properties of individual fluoran and rhodamine molecules. escholarship.org These studies have revealed heterogeneities in the fluorescence behavior of these dyes that are hidden in ensemble measurements. By examining the spectral variations of single molecules, researchers can gain a better understanding of how the local environment influences the photophysical properties of the dye. This knowledge is critical for applications such as super-resolution imaging and single-molecule sensing. The application of these advanced spectroscopic techniques to a wider range of this compound derivatives will undoubtedly lead to new discoveries and a more complete understanding of their photophysics.

Table 2: Advanced Spectroscopic Techniques for Studying Fluoran Dyes

| Technique | Information Gained | Timescale |

| Femtosecond Transient Absorption Spectroscopy | Excited-state absorption, stimulated emission, and internal conversion dynamics. researchgate.netnih.gov | Femtoseconds to nanoseconds. researchgate.netnih.gov |

| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence lifetimes and rotational correlation times. nih.gov | Picoseconds to microseconds. |

| Single-Molecule Spectroscopy | Spectral heterogeneity, quantum jumps, and photoblinking dynamics. escholarship.org | Milliseconds to seconds. |

Role in Advanced Catalysis and Reaction Mechanism Studies

The unique electronic properties of this compound and its derivatives make them promising candidates for applications in advanced catalysis. One area of significant interest is their use as photosensitizers in photoredox catalysis. mdpi.comuni-regensburg.de Photosensitizers are molecules that can absorb light and then transfer that energy to other molecules, thereby initiating a chemical reaction. mdpi.com The strong absorption of visible light and the long-lived excited states of some fluoran derivatives make them well-suited for this purpose. By carefully tuning the structure of the fluoran dye, it may be possible to develop highly efficient and selective photocatalysts for a variety of organic transformations.

In addition to their role as photosensitizers, this compound derivatives can also be used as probes to study reaction mechanisms. Their sensitivity to the local environment allows them to be used to monitor changes in polarity, viscosity, and other properties during the course of a chemical reaction. Isotope effects, in conjunction with spectroscopic techniques, have been used to elucidate the mechanisms of reactions catalyzed by enzymes that act on related amine-containing compounds. nih.gov Similar approaches could be applied to study reactions involving this compound, providing valuable insights into the transition states and intermediates of these processes. The development of fluoran-based catalysts and mechanistic probes will be a key area of research in the coming years.

Q & A

Q. How can methodological studies improve the reproducibility of this compound research?

- Methodological Answer : Adopt open-science practices: publish raw datasets, detailed protocols (e.g., reaction temperatures, solvent grades), and negative results. Methodological studies should audit common pitfalls, such as inadequate blinding in toxicity assays or overreliance on single analytical platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.